Structure, Synthesis, and Physicochemical Profiling of 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine
Structure, Synthesis, and Physicochemical Profiling of 4-Acetyl-3,4-dihydro-2H-1,4-benzoxazine
Executive Summary
In the landscape of modern drug discovery, bicyclic heterocycles serve as foundational pharmacophores. The compound 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 22236-07-3) represents a critical structural motif where the fusion of an electron-rich benzene ring with a 1,4-oxazine ring creates a unique electronic environment. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. By acetylating the secondary amine of the 3,4-dihydro-2H-1,4-benzoxazine precursor, we fundamentally rewrite its physicochemical behavioral profile—eliminating basicity, enhancing lipophilicity, and restricting conformational flexibility.
This technical guide provides an authoritative, causality-driven analysis of the chemical properties, physical characteristics, and validated experimental handling of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine.
Electronic and Structural Causality
To understand the physical properties of this compound, one must first analyze the electronic interplay between the heteroatoms and the aromatic core.
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The Oxygen Atom (Position 1): The ether oxygen acts as a strong electron-donating group via resonance (+M effect), activating the aromatic ring toward electrophilic aromatic substitution, primarily at the para (C6) and ortho (C8) positions.
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The Acetylated Nitrogen (Position 4): In the unacetylated precursor, the secondary amine is basic and electron-donating. Upon N-acetylation, the nitrogen's lone pair is delocalized into the adjacent carbonyl group. This amide resonance drastically reduces the basicity of the nitrogen (pKa drops below 0) and nullifies its ability to act as a hydrogen bond donor.
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Conformational Rigidity: As outlined in the, the 1,4-oxazine ring typically adopts a half-chair conformation. The introduction of the bulky N-acetyl group introduces steric hindrance, locking the amide bond into a preferred rotameric state that influences how the molecule interacts with biological targets and solvent environments.
Physicochemical Data Matrix
The following table synthesizes the core quantitative data for 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine. According to the , these metrics are critical for predicting membrane permeability and formulation viability.
| Property | Value / Descriptor | Analytical Rationale |
| Molecular Formula | C10H11NO2 | Determines the exact monoisotopic mass for HRMS validation. |
| Molecular Weight | 177.20 g/mol | Low molecular weight ensures high ligand efficiency (LE) in drug design. |
| LogP (Predicted) | ~1.8 - 2.2 | Optimal lipophilicity for passive membrane and Blood-Brain Barrier (BBB) permeability. |
| Hydrogen Bond Donors | 0 | The N-acetylation removes the sole H-bond donor, increasing hydrophobicity. |
| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens remain available for target binding. |
| Topological Polar Surface Area | ~29.5 Ų | A TPSA < 90 Ų strongly correlates with excellent oral bioavailability. |
| Solubility Profile | High in DCM, EtOAc, DMSO; Low in H2O | Dictates solvent choice for extraction, chromatography, and biological assays. |
Experimental Workflow: Synthesis and Isolation
The synthesis of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine relies on the nucleophilic acyl substitution of the precursor amine. The 1,4-benzoxazine scaffold is widely recognized in the as a privileged structure, making its reliable synthesis paramount. This protocol is designed as a self-validating system, ensuring that intermediate steps contain internal checks for success.
Workflow for the N-acetylation of 3,4-dihydro-2H-1,4-benzoxazine.
Step-by-Step Protocol:
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Preparation: Dissolve 1.0 equivalent of 3,4-dihydro-2H-1,4-benzoxazine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive acetyl chloride reagent.
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Acid Scavenging: Add 1.5 equivalents of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during acylation, preventing the protonation and subsequent deactivation of the starting amine.
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Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Acylation is highly exothermic; thermal control suppresses unwanted side reactions, such as ring-opening or degradation.
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Acylation: Dropwise addition of 1.2 equivalents of acetyl chloride. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1.5 hours.
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In-Process Control (Validation): Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The product will elute higher (higher Rf) than the starting material due to the loss of the polar N-H bond.
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Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
Analytical Characterization and Validation
Trustworthiness in chemical synthesis requires rigorous analytical validation. Mass spectrometry and NMR are gold standards for structural elucidation of such heterocycles, as cataloged in .
Self-validating analytical workflow for purity and structural confirmation.
Spectroscopic Signatures:
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¹H NMR (CDCl₃): The defining feature is the sharp singlet at ~2.2 ppm, corresponding to the three protons of the N-acetyl methyl group. The oxazine ring protons appear as distinct multiplets: C2 protons (adjacent to oxygen) resonate further downfield (~4.2 ppm) compared to C3 protons (adjacent to nitrogen, ~3.8 ppm). The aromatic protons (C5-C8) present a complex multiplet between 6.8 and 7.2 ppm.
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FT-IR: The presence of a strong, sharp absorption band at ~1650 cm⁻¹ confirms the amide carbonyl (C=O) stretch, while the absence of a broad band above 3200 cm⁻¹ confirms the complete consumption of the N-H bond.
Forced Degradation & Stability Profiling
Understanding the degradation pathways of 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine is critical for formulation scientists. The primary liability is the amide bond, which is susceptible to hydrolysis under extreme pH conditions.
Protocol for Stability Profiling:
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Acidic Stress: Dissolve the compound at 1 mg/mL in a 50:50 mixture of Methanol and 0.1 N HCl. Incubate at 60 °C for 24 hours. Expected Outcome: Partial hydrolysis yielding 3,4-dihydro-2H-1,4-benzoxazine and acetic acid.
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Basic Stress: Dissolve at 1 mg/mL in a 50:50 mixture of Methanol and 0.1 N NaOH. Incubate at 60 °C for 24 hours. Expected Outcome: Amides are highly susceptible to base-catalyzed hydrolysis; significant degradation is expected.
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Oxidative Stress: Dissolve at 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours. Expected Outcome: The electron-rich aromatic ring and the ether oxygen make the core mildly susceptible to N-oxidation or aromatic oxidation under harsh conditions.
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Analysis: Quantify the remaining intact compound via HPLC-UV against a standard calibration curve to determine the degradation half-life.
References
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National Center for Biotechnology Information. "PubChem Compound Database." Accessed April 9, 2026.[Link]
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International Union of Pure and Applied Chemistry (IUPAC). "Compendium of Chemical Terminology (Gold Book)." Accessed April 9, 2026. [Link]
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American Chemical Society. "Journal of Medicinal Chemistry - Heterocyclic Pharmacophores." Accessed April 9, 2026.[Link]
